molecular formula C19H38O17 B10828331 (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate

Cat. No.: B10828331
M. Wt: 538.5 g/mol
InChI Key: QCFRHJKNQDOWHC-ZWELICPFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Melezitose (hydrate) can be synthesized through enzymatic reactions involving the transfer of glucose units. The process typically involves the use of enzymes such as alpha-glucosidase, which catalyzes the hydrolysis of starch into glucose units that subsequently form melezitose .

Industrial Production Methods: Industrial production of D-Melezitose (hydrate) involves the extraction from natural sources, such as the honeydew of aphids. The honeydew is collected, purified, and crystallized to obtain D-Melezitose (hydrate) in its pure form .

Chemical Reactions Analysis

Mechanism of Action

D-Melezitose (hydrate) exerts its effects through its role as a carbohydrate source. It is metabolized by enzymes such as alpha-glucosidase, which hydrolyzes the trisaccharide into glucose units. These glucose units are then utilized in various metabolic pathways, providing energy and serving as building blocks for other biochemical processes .

Comparison with Similar Compounds

    Sucrose: A disaccharide composed of glucose and fructose.

    Maltose: A disaccharide composed of two glucose units.

    Trehalose: A disaccharide composed of two glucose units linked by an alpha, alpha-1,1-glycosidic bond.

Uniqueness: D-Melezitose (hydrate) is unique due to its trisaccharide structure, which provides distinct properties compared to disaccharides like sucrose and maltose. Its ability to maintain osmotic balance in insects and its role in bacterial identification highlight its unique applications.

Properties

Molecular Formula

C19H38O17

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate

InChI

InChI=1S/C18H32O16.CH4.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;1H4;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1

InChI Key

QCFRHJKNQDOWHC-ZWELICPFSA-N

Isomeric SMILES

C.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O

Canonical SMILES

C.C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O

Origin of Product

United States

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